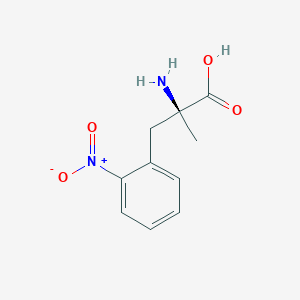

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

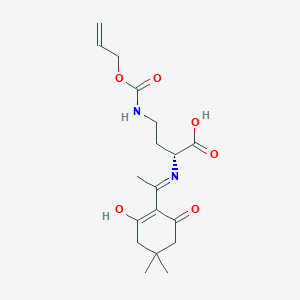

“(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is a complex organic compound. It contains a total of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is complex. It contains a total of 36 bonds, including 20 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” include a molecular weight of 252.22 g/mol, a topological polar surface area of 112 Ų, and a complexity of 339 .Scientific Research Applications

Antitumor Activity

This compound has been used in the synthesis of a bioreductive prodrug . The prodrug, named 3-(2-nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), can self-assemble to form nanoparticles (NPs). These NPs have shown significant antitumor activity against MDA-MB-231 cells both in vitro and in vivo .

Drug Delivery

The NPPA-PTX nanoparticles have been used in drug delivery . They act as immunogenic cell death (ICD) inducers, stimulating an antitumor response. This results in synergistic antitumor activity when combined with anti-PD-L1 antibody (aPD-L1) in vivo .

Cancer Immunotherapy

The NPPA-PTX nanoparticles have been used in cancer immunotherapy . They induce ICD of MDA-MB-231 and 4T1 cells through upregulation of CRT and HMGB1, reactivating the antitumor immunity via recruitment of infiltrating CD3+, CD4, CD8 T cells, secreting IFN-c, TNF- .

Tumor Targeting

The NPPA-PTX nanoparticles can target tumor tissues by a passive targeting effect . In tumor tissues, NPPA-PTX@PEG NPs could completely transform into active PTX .

Safety and Efficacy

The safety and antitumor activity of NPPA-PTX@PEG were confirmed in in vitro and in vivo experiments . The NPPA-PTX@PEG NPs developed in this study could offer a new way of preparing bioreductive prodrug, self-assembled NPs suitable for antitumor therapy .

properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)